What are the properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine?
What are the properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine?
An In-Depth Technical Guide to 2-(4,4-Difluoropiperidin-1-yl)ethanamine
Introduction
2-(4,4-Difluoropiperidin-1-yl)ethanamine is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a 4,4-difluoropiperidine core linked to an ethylamine side chain, offers a unique combination of physicochemical properties that can be leveraged to enhance the potency, selectivity, and metabolic stability of drug candidates. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design, and the gem-difluoro motif on the piperidine ring is particularly noteworthy for its ability to modulate basicity and lipophilicity while serving as a stable bioisostere for a carbonyl group. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this versatile compound.
Physicochemical Properties
The physicochemical properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine are largely dictated by the interplay between the electron-withdrawing fluorine atoms and the basic nitrogen centers. The 4,4-difluoropiperidine hydrochloride is a crystalline solid with high solubility in water and other polar solvents[1]. The gem-difluoro substitution on the piperidine ring is known to lower the pKa of the ring nitrogen compared to its non-fluorinated analog, which can be advantageous for tuning the ionization state of a molecule at physiological pH.
| Property | Value | Source |
| Molecular Formula | C7H14F2N2 | N/A |
| Molecular Weight | 164.20 g/mol | N/A |
| Predicted pKa (Piperidine N) | ~8.20 | [2] |
| Predicted Density | ~1.08 g/cm³ | [2] |
| Physical Form | Typically an oil or solid | [2] |
Note: Some properties are predicted based on the 4,4-difluoropiperidine core and may vary for the full molecule.
Synthesis and Reactivity
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of 4,4-difluoropiperidine with a protected aminoacetaldehyde derivative, followed by deprotection. Alternatively, direct alkylation of 4,4-difluoropiperidine with a suitable 2-haloethylamine equivalent can be employed.
Proposed Synthetic Protocol: Reductive Amination
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Boc Protection of Aminoacetaldehyde: Commercially available aminoacetaldehyde dimethyl acetal is first protected with a tert-butyloxycarbonyl (Boc) group under standard conditions.
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Reductive Amination: The Boc-protected aminoacetaldehyde is then reacted with 4,4-difluoropiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB)[3]. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).
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Deprotection: The resulting Boc-protected intermediate is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the final product, 2-(4,4-Difluoropiperidin-1-yl)ethanamine, often as a salt[3].
Role in Medicinal Chemistry and Drug Development
The 4,4-difluoropiperidine motif is a valuable pharmacophore in modern drug discovery[4]. The introduction of gem-difluoro groups can have several beneficial effects on a drug candidate's profile:
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.
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Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be used to fine-tune the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity (e.g., hERG binding).
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Bioisosterism: The difluoromethylene group can act as a bioisostere of a carbonyl group or a hydroxylated carbon, potentially improving oral bioavailability and metabolic stability while maintaining key binding interactions.
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Conformational Effects: The presence of the fluorine atoms can influence the conformational preference of the piperidine ring, which may lead to a more favorable orientation for binding to a biological target.
The ethylamine side chain is a common feature in many biologically active molecules, including neurotransmitters and their analogs[5]. It provides a basic nitrogen atom that can participate in crucial hydrogen bonding or ionic interactions with amino acid residues in a protein's active site. This combination of a metabolically robust, pKa-modulating core with a versatile binding element makes 2-(4,4-Difluoropiperidin-1-yl)ethanamine a highly attractive building block for constructing novel therapeutics. For instance, the 4,4-difluoropiperidine core has been explored in the development of histamine-3 receptor antagonists for treating neurological disorders[1].
Analytical Characterization
The identity and purity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine are typically confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethyl and piperidine protons, while ¹⁹F NMR would confirm the presence of the gem-difluoro group. ¹³C NMR would provide information on the carbon skeleton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
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Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the compound.
Conclusion
2-(4,4-Difluoropiperidin-1-yl)ethanamine is a valuable and versatile building block for medicinal chemistry and drug discovery. The strategic incorporation of the 4,4-difluoropiperidine moiety offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Its straightforward synthesis and the predictable influence of its structural features on molecular properties make it an attractive starting material for the development of novel therapeutics targeting a wide range of diseases.
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